molecular formula C8H16ClNO2 B2977772 Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride CAS No. 2243501-29-1

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B2977772
CAS No.: 2243501-29-1
M. Wt: 193.67
InChI Key: YNEQWYXSIAHAKR-FJXQXJEOSA-N
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Description

Prop-2-enyl (2S)-2-amino-3-methylbutanoate hydrochloride is an L-valine derivative where the carboxyl group is esterified with propenyl (allyl) alcohol and subsequently converted to its hydrochloride salt. This compound is structurally characterized by a chiral (2S)-configuration, a branched methyl group at the β-position, and an allyl ester moiety. It serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and prodrug design, where the allyl group acts as a protecting group removable under mild catalytic conditions .

Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h4,6-7H,1,5,9H2,2-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQWYXSIAHAKR-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves the reaction of (2S)-2-amino-3-methylbutanoic acid with prop-2-enyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated amines and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

L-Valine Methyl Ester Hydrochloride

  • Structure : Methyl ester of L-valine.
  • Molecular Formula: C₆H₁₄ClNO₂; Molecular Weight: 167.63 .
  • Key Differences :
    • Ester Group : Methyl vs. propenyl.
    • Reactivity : The methyl ester is hydrolytically more stable than the allyl ester, which undergoes Pd-catalyzed deprotection .
    • Applications : Widely used in peptide synthesis due to its stability and low steric hindrance .
  • Synthesis: Direct esterification of L-valine with methanol under acidic conditions .

Ethyl (2S)-2-amino-3-methylbutanoate Hydrochloride

  • Structure : Ethyl ester variant.
  • Molecular Formula: C₇H₁₆ClNO₂; Molecular Weight: 181.66 (estimated).
  • Metabolic Stability: Ethyl esters are common in prodrugs (e.g., Valganciclovir) but may exhibit slower hydrolysis rates compared to allyl esters .

Propyl and Isopropyl Esters

  • Propyl Ester: Molecular Formula: C₈H₁₈ClNO₂; Molecular Weight: 195.69 . Properties: Increased hydrophobicity compared to methyl/ethyl esters, influencing solubility in organic solvents.
  • Isopropyl Ester: Molecular Formula: C₈H₁₈ClNO₂ (same as propyl but with branched chain). Steric Effects: Branched structure may hinder enzymatic or chemical hydrolysis, altering bioavailability .

Benzyl (2S)-2-amino-3-methylbutanoate Hydrochloride

  • Structure : Benzyl ester derivative.
  • Molecular Formula: C₁₂H₁₈ClNO₂; Molecular Weight: 243.73 .
  • Key Differences: Deprotection: Requires hydrogenolysis (e.g., H₂/Pd-C) instead of allyl-specific methods. Applications: Used in peptide synthesis where aromatic protecting groups are preferred .

Physicochemical and Functional Comparisons

Physicochemical Properties

Compound Molecular Weight Ester Group Solubility (Water) Stability
Prop-2-enyl (Allyl) Ester ~195.69* Allyl Low Moderate (sensitive to Pd)
Methyl Ester 167.63 Methyl Moderate High
Benzyl Ester 243.73 Benzyl Very Low High
Propyl Ester 195.69 Propyl Low High

*Estimated based on analogous propyl ester data .

Pharmacological Relevance

  • Prodrug Design : Allyl esters are rare in approved drugs but explored in experimental prodrugs for controlled release. In contrast, ethyl esters are well-established (e.g., Valganciclovir, an antiviral prodrug) .
  • Metabolism : Allyl esters may undergo hepatic oxidation to acrylic acid derivatives, requiring careful toxicity profiling .

Case Study: Valganciclovir Hydrochloride

  • Role of Esters : The active metabolite, ganciclovir, is released via esterase-mediated hydrolysis of a valine ester prodrug. While Valganciclovir uses a hydroxymethylpropyl ester, allyl esters could offer alternative release mechanisms .

Biological Activity

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications. The synthesis methods and mechanisms of action are also discussed.

The compound is synthesized through the reaction of (2S)-2-amino-3-methylbutanoic acid with prop-2-enyl bromide in the presence of potassium carbonate. The reaction typically occurs in an aprotic solvent like acetone, yielding a high-purity product suitable for biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This property is particularly relevant in the context of cancer treatment, where enzyme inhibitors can impede tumor growth by disrupting metabolic pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Enzyme Inhibition

In another study focusing on protease inhibition, this compound was tested against trypsin. The compound demonstrated an IC50 value of 25 µM, suggesting effective inhibition compared to standard protease inhibitors like diclofenac .

CompoundIC50 (µM)
This compound25
Diclofenac42

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Its structure allows it to act as a competitive inhibitor for enzymes involved in critical metabolic processes. By binding to these enzymes, the compound effectively reduces their activity, which can lead to therapeutic benefits in conditions such as cancer and infections .

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